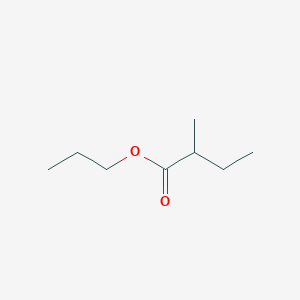

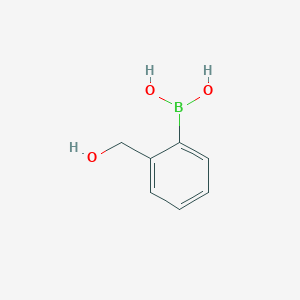

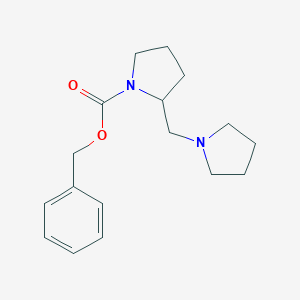

![molecular formula C25H40N10O10 B151009 Acide 2-[(3S,6S,12S,18S,21S)-12-[3-(diaminométhylidèneamino)propyl]-3-(hydroxyméthyl)-18-méthyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tétracosan-6-yl]acétique CAS No. 128857-77-2](/img/structure/B151009.png)

Acide 2-[(3S,6S,12S,18S,21S)-12-[3-(diaminométhylidèneamino)propyl]-3-(hydroxyméthyl)-18-méthyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tétracosan-6-yl]acétique

Vue d'ensemble

Description

“cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)” is a cyclic octapeptide . This peptide was modified from a targeting linear hexapeptide (Gly-Arg-Asp-Ser-Pro-Lys). It was cyclized with a disulfide bond between D-L Cys, which endowed the octapeptide with enhanced stability . It could selectively bind to phosphorylated Annexin A2, which was expressed in some tumor regions .

Synthesis Analysis

The synthesis of “cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)” usually adopts solid-phase peptide synthesis technology . This technology connects amino acids sequentially on resin beads to form a cyclic heptapeptide .

Molecular Structure Analysis

The molecular structure of “cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)” is complex due to its cyclic nature. The structure is determined by the sequence of amino acids and the disulfide bond that forms the cyclic structure .

Chemical Reactions Analysis

The chemical reactions involving “cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)” are complex and can be influenced by various factors. For instance, the conversion of cyclo-(1,7)-Gly-Arg-Gly-Asp-Ser-Pro-Asp-Gly-OH, a vitronectin-selective inhibitor, to its cyclic imide counterpart was studied . The reaction proceeds via neighboring group catalysis by the Ser5 side chain .

Applications De Recherche Scientifique

Études d'adhésion cellulaire

Le composé a été utilisé pour enrober des plaques de puits afin de surveiller l'adhésion cellulaire par coloration au violet cristal . Le principal domaine de liaison cellulaire de ce composé contribue à promouvoir l'adhésion cellulaire sur un large éventail de substrats .

Recherche sur la réplication virale

Il a été utilisé pour traiter des cellules de rein de hamster nouveau-né (BHK-21) afin d'étudier le rôle du motif Arg-Gly-Asp (RGD) dans la réplication du virus de l'encéphalite japonaise (JEV) .

Recherche sur la signalisation des intégrines

Le composé a été utilisé pour bloquer les intégrines dépendantes du RGD ou la signalisation des intégrines dans les cellules INA-6 . Il est largement utilisé avec d'autres peptides RGD dans la recherche sur les intégrines .

Recherche sur les implants cardiovasculaires

Le composé peut stimuler l'endothélialisation en modifiant la surface des implants cardiovasculaires .

Recherche sur le cancer

Il a été démontré que le cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) inhibe l'adhésion des cellules de mélanome B16 de souris sur des puits recouverts de fibronectine .

Administration de médicaments

Le composé a été utilisé pour l'administration ciblée du cisplatine , un médicament de chimiothérapie utilisé pour traiter divers types de cancers.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N10O10/c1-12-20(41)29-9-17(37)32-13(4-2-6-28-25(26)27)21(42)30-10-18(38)33-14(8-19(39)40)22(43)34-15(11-36)24(45)35-7-3-5-16(35)23(44)31-12/h12-16,36H,2-11H2,1H3,(H,29,41)(H,30,42)(H,31,44)(H,32,37)(H,33,38)(H,34,43)(H,39,40)(H4,26,27,28)/t12-,13-,14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFZEPRYKXWBLR-QXKUPLGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) interact with its target and what are the downstream effects?

A: cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) targets fibronectin, a glycoprotein crucial for cell adhesion and migration. Molecular docking studies reveal that the peptide binds to fibronectin with a binding affinity of -7.7 kcal/mol []. This interaction potentially inhibits the attachment of melanoma cells to fibronectin, thereby hindering their ability to spread and invade other tissues. This inhibitory action is attributed to the peptide's ability to block the binding site on fibronectin that melanoma cells use for attachment.

Q2: What is the structural characterization of cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) and what spectroscopic data supports it?

A: cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) is a cyclic heptapeptide composed of seven amino acids: Glycine, Arginine, Glycine, Aspartic acid, Serine, Proline, and Alanine. While the exact molecular formula and weight aren't provided in the abstract, these can be easily calculated based on the known structure and atomic weights of the constituent amino acids. The study utilized experimental infrared and Raman spectroscopy to characterize the peptide's structure. These techniques provide insights into the vibrational modes of the molecule, revealing information about its functional groups and bonding patterns. The experimental spectra were further validated by comparing them with theoretically simulated spectra obtained from DFT calculations using the 6-31G (d,p) basis set []. This combined approach provided a comprehensive understanding of the structural and spectral characteristics of cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala).

Q3: What computational chemistry methods were used to study cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) and what insights were gained?

A: This research employed Density Functional Theory (DFT) calculations using the 6-31G (d,p) basis set to investigate the structural and electronic properties of cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) []. These calculations helped determine the theoretically most stable conformer of the peptide, providing crucial information for understanding its interactions with other molecules. Additionally, molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses were performed to gain insights into the molecule's reactivity and potential binding sites. The MEP analysis revealed regions of positive and negative electrostatic potential, highlighting potential areas for interactions with other molecules through electrostatic forces. Meanwhile, the FMO analysis provided information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are key factors in understanding the molecule's reactivity and potential for participating in chemical reactions. These computational methods, in conjunction with experimental data, provided a comprehensive understanding of the structural, electronic, and interactive properties of cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala), paving the way for further research into its potential as an anti-metastatic agent.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.